molecular formula C9H9N3 B6236661 2-methylquinoxalin-6-amine CAS No. 4188-17-4

2-methylquinoxalin-6-amine

Cat. No.: B6236661
CAS No.: 4188-17-4
M. Wt: 159.2
InChI Key:
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Description

2-Methylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C9H9N3. It is a derivative of quinoxaline, a compound known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a methyl group at the second position and an amino group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with 2-methylglyoxal. This reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The amino group at the sixth position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides and other oxidized derivatives.

    Reduction: Dihydroquinoxalines.

    Substitution: Substituted quinoxalines with various functional groups.

Scientific Research Applications

2-Methylquinoxalin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoxaline: The parent compound of 2-methylquinoxalin-6-amine, known for its broad spectrum of biological activities.

    2-Methylquinoxaline: Similar to this compound but lacks the amino group at the sixth position.

    6-Aminoquinoxaline: Similar to this compound but lacks the methyl group at the second position.

Uniqueness: this compound is unique due to the presence of both a methyl group and an amino group on the quinoxaline ring. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

4188-17-4

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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